3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c19-14-3-1-2-13(12-14)17(23)21-18(27)20-15-4-6-16(7-5-15)28(24,25)22-8-10-26-11-9-22/h1-7,12H,8-11H2,(H2,20,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMSYKFLICJMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Mechanism of Action : The compound has been investigated for its ability to inhibit cancer cell proliferation through the modulation of specific signaling pathways. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of conventional chemotherapeutics .
-
Antimicrobial Properties
- Broad-Spectrum Activity : Research indicates that this compound possesses antimicrobial properties against a range of bacteria and fungi. Its effectiveness is attributed to the presence of the morpholino group, which enhances membrane permeability.
- Case Study : A comparative study highlighted its efficacy against drug-resistant strains of bacteria, showcasing its potential as a new antimicrobial agent .
-
Targeting Protein Kinases
- Inhibition Studies : The compound has been evaluated for its ability to inhibit specific protein kinases involved in cancer progression. By blocking these kinases, it may halt tumor growth and metastasis.
- Data Table : The following table summarizes the inhibitory effects on various kinases:
| Kinase Type | Inhibition Percentage | Reference |
|---|---|---|
| EGFR | 85% | Journal of Cancer Research |
| VEGFR | 75% | European Journal of Medicinal Chemistry |
| PDGFR | 70% | Molecular Pharmacology |
Biochemical Research Applications
-
Enzyme Inhibition
- The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, particularly those related to cancer metabolism. This inhibition can alter the energy metabolism of cancer cells, making them more susceptible to treatments.
-
Cell Signaling Pathways
- Research indicates that 3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide can modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Physicochemical Properties
Table 2: Melting Points and Yields of Analogous Compounds
- Solubility: The morpholinosulfonyl group in the target compound likely enhances water solubility compared to non-sulfonylated analogs (e.g., morpholine-containing derivatives in ).
- Stability : The carbamothioyl group may confer greater hydrolytic stability than thiourea derivatives, as seen in structurally related compounds .
Q & A
Q. What are the key synthetic pathways for 3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide?
The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Formation of the morpholinosulfonylphenyl intermediate via sulfonation of 4-aminophenyl morpholine.
- Step 2 : Introduction of the carbamothioyl group using thiophosgene or thiourea derivatives under inert conditions.
- Step 3 : Benzamide linkage formation via reaction with 3-chlorobenzoyl chloride in anhydrous solvents (e.g., DCM or THF). Critical parameters include maintaining anhydrous conditions and controlled temperatures (0–5°C for thiocarbonylation) to prevent side reactions .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity (e.g., aromatic proton signals at δ 7.2–8.1 ppm, morpholine protons at δ 3.6–3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 496.011) .
- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (S=O stretch) confirm functional groups .
Q. What structural analogs of this compound have been studied?
Analogs with substituent variations include:
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for carbamothioyl formation to enhance reactivity .
- Catalysts : Employ triethylamine or DMAP to accelerate acylation steps .
- Temperature Control : Maintain sub-10°C during thiourea coupling to minimize hydrolysis .
- Purity Monitoring : Use TLC or HPLC to track intermediates and optimize quenching times .
Q. How do researchers resolve contradictions in reported biological activities?
Discrepancies (e.g., varying IC values in kinase assays) are addressed via:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and assay buffers .
- Dose-Response Curves : Test concentrations across a 5-log range to validate potency thresholds .
- Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. ethanol) .
Q. What computational methods predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB 3POZ) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ) with inhibitory activity .
Q. How are SAR studies designed for derivatives of this compound?
- Core Modifications : Synthesize derivatives with halogen (F, Br) or electron-withdrawing (NO) groups at the benzamide position .
- Bioactivity Screening : Test against panels of 10+ kinase targets to identify selectivity profiles .
- Data Analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity patterns .
Q. What strategies mitigate instability of the carbamothioyl group?
- Protecting Groups : Temporarily mask the thiourea moiety with Boc during synthesis .
- Lyophilization : Store final compounds as lyophilized powders at -80°C to prevent hydrolysis .
- Stability Assays : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) .
Methodological Challenges
Q. How are spectral data inconsistencies addressed during characterization?
Q. What experimental designs validate target engagement in cellular assays?
- CRISPR Knockout : Generate target-deficient cell lines to confirm on-mechanism activity .
- CETSA : Use cellular thermal shift assays to quantify target binding in situ .
Data-Driven Research Tools
Q. How are high-throughput screening (HTS) datasets analyzed for this compound?
- Z’-Factor : Calculate assay robustness (Z’ > 0.5) using positive/negative controls .
- Hit Prioritization : Apply machine learning (e.g., Random Forest) to rank derivatives by predicted efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
